molecular formula C12H22O B6153844 4-(3,3-dimethylcyclohexyl)butanal CAS No. 2229129-74-0

4-(3,3-dimethylcyclohexyl)butanal

Cat. No.: B6153844
CAS No.: 2229129-74-0
M. Wt: 182.30 g/mol
InChI Key: VKVKCPNKFOQERZ-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylcyclohexyl)butanal is a branched aldehyde featuring a cyclohexyl substituent with two methyl groups at the 3-position and a butanal chain at the 4-position. This structure imparts unique physicochemical properties, such as moderate hydrophobicity (predicted miLogP ~3.5–4.0) and a molecular weight of approximately 196.3 g/mol.

Properties

CAS No.

2229129-74-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-(3,3-dimethylcyclohexyl)butanal

InChI

InChI=1S/C12H22O/c1-12(2)8-5-7-11(10-12)6-3-4-9-13/h9,11H,3-8,10H2,1-2H3

InChI Key

VKVKCPNKFOQERZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)CCCC=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3,3-dimethylcyclohexyl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,3-dimethylcyclohexyl)butanal has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3-dimethylcyclohexyl)butanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its ability to form various derivatives through nucleophilic addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related compounds with cyclohexyl or branched alkyl motifs, as detailed below:

Functional Group and Backbone Differences

  • 4-(3,3-Dimethylcyclohexyl)butanal (hypothetical): Contains a linear butanal chain (-CH₂CH₂CH₂CHO) attached to a dimethylcyclohexyl group.
  • Fructaplex© (2-(3,3-dimethylcyclohexyl)-2,5,5-trimethyl-1,3-dioxane): A dioxane derivative with a rigid oxygen-containing ring and additional methyl substituents. The absence of an aldehyde group reduces its reactivity compared to the target compound .
  • Sylvoxime© (N-[4-(1-ethoxyethenyl)-3,3,5,5-tetramethylcyclohexylidene]hydroxylamine): Features an ethoxyethenyl group and hydroxylamine moiety, enabling distinct hydrogen-bonding interactions absent in the aldehyde-based target compound .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Predicted miLogP
This compound* ~196.3 Aldehyde, cyclohexyl ~3.5–4.0
Fructaplex© 240.39 Dioxane, methyl N/A
Sylvoxime© 239.36 Hydroxylamine, ethoxyethenyl N/A
Hyperflor© 192.21 Dioxanone, benzyl N/A

*Hypothetical values based on structural analogs.

Olfactory Receptor Affinity

While the target compound’s olfactory activity is undocumented in the evidence, Fructaplex© and Hyperflor© exhibit strong predicted binding to receptors such as OR2L1 (83.7%) and OR1D2 (86.3%), respectively. The aldehyde group in this compound may enhance volatility and receptor activation compared to dioxane or hydroxylamine derivatives .

Biological Activity

4-(3,3-Dimethylcyclohexyl)butanal, a compound of interest in various fields including fragrance chemistry and medicinal research, has been studied for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on the available literature.

  • CAS Number : 2229129-74-0
  • Molecular Formula : C12H22O
  • Molecular Weight : 198.31 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a fragrance compound and its interactions with biological systems.

The compound is believed to interact with olfactory receptors, influencing sensory pathways associated with smell. Its structure allows it to bind effectively to these receptors, which may lead to various physiological responses. The specific binding characteristics and resultant biological pathways require further elucidation through targeted studies.

Fragrance Applications

This compound has been noted for its use in perfumery, particularly for its pleasant odor profile reminiscent of floral notes. It is often employed as a fragrance component in products such as perfumes and household products due to its appealing scent and stability.

Toxicological Studies

Research indicates that while many fragrance compounds can exhibit sensitization properties, this compound has shown relatively low sensitization potential in studies assessing skin reactions. This makes it a candidate for safer fragrance formulations compared to other more reactive compounds .

Case Study 1: Sensitization Assessment

A study evaluating the sensitization potential of various fragrance materials found that this compound exhibited minimal skin sensitization responses compared to other tested compounds. This suggests a favorable safety profile for its use in consumer products .

Case Study 2: Olfactory Response Testing

In experiments designed to assess olfactory receptor activation, this compound was found to elicit strong responses from specific olfactory receptors associated with floral scents. This aligns with its application in perfumery and highlights its potential role in enhancing sensory experiences.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivitySensitization Potential
This compound2229129-74-0Fragrance componentLow
4-Cyclohexyl-2-butanol104-67-6Fragrance componentModerate
Hydroxycitronellal107-75-5Fragrance componentHigh

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